Cas no 4541-02-0 (Lithium Diphenylphosphide)

Lithium Diphenylphosphide structure
Lithium Diphenylphosphide structure
Product name:Lithium Diphenylphosphide
CAS No:4541-02-0
MF:C12H10LiP
MW:192.122563838959
MDL:MFCD00046054
CID:929890
PubChem ID:354334561

Lithium Diphenylphosphide Chemical and Physical Properties

Names and Identifiers

    • lithium diphenylphosphide
    • lithium diphenylphosphinide
    • Lithium diphenylphosphide solution
    • Lithiodiphenylphosphine
    • Diphenylphosphine lithium salt
    • LiPPh2
    • lithium diphenylphosphine
    • Diphenylphosphino lithium
    • WKUYEGHEUWHKIU-UHFFFAOYSA-N
    • L0302
    • Lithium diphenylphosphide solution, 0.5 M in THF
    • Lithium Diphenylphosphide (ca. 0.5mol/L in Tetrahydrofuran)
    • Lithium diphenylphosphide, 0.5M solution in THF, AcroSeal(R)
    • Diphenylphosphine Lithium Salt (ca. 0.5mol/L in Tetrahydrofuran)
    • Lithium Diphenylphosphine (ca. 0.5mol/L in Tetrahydrofuran)
    • Phosphine, diphenyl-, lithium salt
    • 65567-06-8
    • Lithium diphenylphosphide, 0.5 M in THF
    • 4541-02-0
    • SCHEMBL594572
    • MFCD00046054
    • DTXSID80392839
    • lithium;diphenylphosphanide
    • Lithium Diphenylphosphanide
    • Lithium Diphenylphosphide
    • MDL: MFCD00046054
    • Inchi: 1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1
    • InChI Key: WKUYEGHEUWHKIU-UHFFFAOYSA-N
    • SMILES: [P-](C1C=CC=CC=1)C1C=CC=CC=1.[Li+]

Computed Properties

  • Exact Mass: 192.06801575g/mol
  • Monoisotopic Mass: 192.06801575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: No data available
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Vapor Pressure: No data available

Lithium Diphenylphosphide Security Information

Lithium Diphenylphosphide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1174183-25g
Lithium diphenylphosphanide
4541-02-0 98%
25g
¥ƲŞȍȍ 2023-07-25
TRC
L469438-2.5mg
Lithium Diphenylphosphide
4541-02-0
2.5mg
75.00 2021-08-04
TRC
L469438-.5ml
Lithium Diphenylphosphide
4541-02-0
.5ml
60.00 2021-08-04
abcr
AB401761-100 ml
Lithium diphenylphosphide solution, 0.5M in THF; .
4541-02-0
100 ml
€198.00 2024-04-17
TRC
L469438-.25ml
Lithium Diphenylphosphide
4541-02-0
.25ml
45.00 2021-08-04
abcr
AB401761-100ml
Lithium diphenylphosphide solution, 0.5M in THF; .
4541-02-0
100ml
€198.00 2025-02-13

Lithium Diphenylphosphide Related Literature

Additional information on Lithium Diphenylphosphide

Introduction to Lithium Diphenylphosphide (CAS No: 4541-02-0)

Lithium Diphenylphosphide, with the chemical formula LiPPh2, is a fascinating compound that has garnered significant attention in the field of organometallic chemistry and materials science. This review aims to provide a comprehensive overview of its properties, synthesis, applications, and recent advancements in research, particularly focusing on its role in catalysis and electronic materials.

The molecular structure of Lithium Diphenylphosphide consists of a lithium center coordinated to two phenyl groups attached to a phosphorus atom. This unique arrangement imparts distinct chemical reactivity, making it a valuable reagent in various synthetic transformations. The compound is characterized by its high thermal stability and solubility in organic solvents, which enhances its utility in industrial processes.

The synthesis of Lithium Diphenylphosphide typically involves the reaction of lithium metal with phosphorus dichloride and phenyllithium. This process requires precise control of reaction conditions to ensure high yield and purity. Recent studies have explored alternative synthetic routes, including the use of lithium phosphide precursors, which offer improved efficiency and reduced byproduct formation.

One of the most notable applications of Lithium Diphenylphosphide is in the field of catalysis. It serves as an effective ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound's ability to stabilize reactive intermediates and facilitate bond formation makes it indispensable in modern organic synthesis. Recent research has demonstrated its efficacy in promoting asymmetric catalysis, opening new avenues for enantioselective synthesis.

In addition to its role in catalysis, Lithium Diphenylphosphide has found applications in the development of advanced materials. Its electronic properties make it a promising candidate for use in semiconductor devices and organic light-emitting diodes (OLEDs). Studies have shown that incorporating Lithium Diphenylphosphide into polymer matrices can enhance charge transport properties, leading to more efficient electronic devices.

The compound's behavior under different environmental conditions has also been extensively studied. Researchers have investigated its reactivity with various small molecules and its stability under extreme temperatures and pressures. These studies not only contribute to a deeper understanding of the compound's fundamental properties but also provide insights into potential industrial applications.

Recent advancements in computational chemistry have enabled the prediction of novel properties and reactivities of Lithium Diphenylphosphide. Molecular dynamics simulations have revealed detailed insights into its structural dynamics and interaction with other molecules. These computational studies complement experimental work and provide a more holistic understanding of the compound's behavior.

The future prospects for Lithium Diphenylphosphide are promising, with ongoing research focusing on expanding its applications in pharmaceuticals and energy storage. Its potential as a precursor for novel drug candidates and as an active material in lithium-ion batteries is being actively explored. As our understanding of its properties continues to grow, so too will its significance in various scientific and technological domains.

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